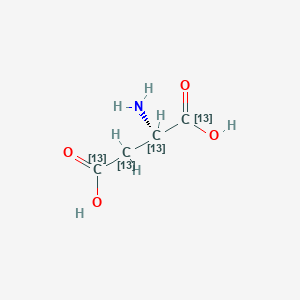

L-Aspartic acid-13C4

描述

One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.

L-Aspartic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Aspartic acid is a natural product found in Streptomyces akiyoshiensis, Pinus densiflora, and other organisms with data available.

Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)

属性

IUPAC Name |

(2S)-2-amino(1,2,3,4-13C4)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-UVYXLFMMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746143 | |

| Record name | L-(~13~C_4_)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55443-54-4 | |

| Record name | L-(~13~C_4_)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Aspartic Acid-13C4: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid-13C4 is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid, in which all four carbon atoms are replaced with the heavy isotope carbon-13. This isotopic labeling makes it an invaluable tool in a variety of research applications, from metabolic flux analysis to its use as an internal standard for quantitative studies. This technical guide provides an in-depth overview of the primary uses of this compound, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.

Core Applications in Research

The utility of this compound in a research setting is primarily centered around two key applications:

-

Metabolic Tracer for Flux Analysis: By introducing this compound into a biological system, researchers can trace the metabolic fate of the carbon backbone of aspartate through various interconnected pathways. This is particularly useful for elucidating the dynamics of central carbon metabolism, amino acid biosynthesis, and nucleotide production. The incorporation of the 13C atoms into downstream metabolites can be accurately measured by mass spectrometry, providing a quantitative snapshot of metabolic pathway activity.

-

Internal Standard for Quantitative Analysis: this compound serves as an ideal internal standard for the accurate quantification of unlabeled L-aspartic acid in complex biological matrices such as plasma, urine, and cell extracts. Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.[1]

Data Presentation

Quantitative Analysis using this compound as an Internal Standard

The following table presents validation data for the quantification of L-aspartic acid using a stable isotope-labeled internal standard in mammalian urine. This data is representative of the performance that can be expected when using this compound for similar applications.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.2 µM |

| Accuracy at LLOQ | Within ± 20% |

| Precision at LLOQ (CV%) | < 20% |

| Accuracy at Low, Mid, High QC Levels | Within ± 15% |

| Precision at Low, Mid, High QC Levels (CV%) | < 15% |

Table 1: Representative validation data for the quantification of L-aspartic acid using a stable isotope-labeled internal standard. Data adapted from a validated method for amino acid analysis in mammalian urine.

Metabolic Tracing with this compound

The table below illustrates the expected mass isotopologue distribution (MID) of key metabolites in the Tricarboxylic Acid (TCA) cycle and related pathways following the introduction of this compound. The "M+n" notation indicates the mass shift due to the incorporation of 'n' 13C atoms.

| Metabolite | Major Isotopologue | Expected Fractional Enrichment (%) | Pathway |

| Fumarate | M+4 | High | TCA Cycle |

| Malate | M+4 | High | TCA Cycle |

| Oxaloacetate | M+4 | High | TCA Cycle |

| Citrate | M+4 | Moderate | TCA Cycle |

| α-Ketoglutarate | M+4 | Moderate | TCA Cycle |

| Glutamate | M+4 | Moderate | Transamination |

| Asparagine | M+4 | High | Amino Acid Synthesis |

| Pyrimidines | M+3 | Moderate | Nucleotide Synthesis |

Table 2: Expected Mass Isotopologue Distribution (MID) of downstream metabolites after labeling with this compound. Fractional enrichment will vary depending on the experimental system and conditions.

Experimental Protocols

Protocol 1: Quantification of L-Aspartic Acid using this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of L-aspartic acid in biological samples using LC-MS/MS.

1. Sample Preparation:

- Thaw biological samples (e.g., plasma, urine, cell lysate) on ice.

- To 50 µL of sample, add 150 µL of ice-cold methanol containing a known concentration of this compound (e.g., 10 µM).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- LC System: ACQUITY UPLC I-Class or equivalent.[2]

- Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.[2]

- Mobile Phase A: Water with 0.1% formic acid.[2]

- Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

- Gradient: A linear gradient suitable for the separation of polar analytes.

- MS System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).[2]

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- MRM Transitions:

- L-Aspartic acid: Q1 134.0 -> Q3 74.0

- This compound: Q1 138.0 -> Q3 78.0

- Data Analysis: Quantify the peak area ratio of the analyte to the internal standard and determine the concentration using a calibration curve prepared in a similar matrix.

Protocol 2: Metabolic Tracing with this compound in Cell Culture

This protocol provides a framework for tracing the metabolic fate of this compound in cultured mammalian cells.

1. Cell Culture and Labeling:

- Culture cells to mid-logarithmic phase in standard growth medium.

- Prepare labeling medium by supplementing aspartate-free medium with this compound at a concentration similar to that of aspartate in the standard medium (typically 0.1-0.2 mM).

- Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

- Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

- Quench metabolism by adding 1 mL of ice-cold 80% methanol.

- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

- Vortex vigorously and incubate at -80°C for at least 30 minutes.[3]

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant containing the polar metabolites to a new tube and dry under nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract for LC-MS/MS analysis.

3. LC-MS/MS Analysis for Isotope Tracing:

- Utilize an LC-MS/MS system capable of high-resolution mass analysis.

- Employ a chromatographic method suitable for separating central carbon metabolites (e.g., HILIC).

- Set up the mass spectrometer to perform full scan or selected ion monitoring (SIM) to detect the M+0, M+1, M+2, M+3, and M+4 isotopologues of downstream metabolites of interest (e.g., fumarate, malate, citrate, glutamate).

- Analyze the data to determine the fractional enrichment of each isotopologue over time.

Visualizations

Experimental Workflows

References

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to L-Aspartic Acid-13C4: Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of L-Aspartic acid-13C4, a critical reagent in metabolic research, proteomics, and drug development. Understanding these parameters is essential for ensuring the accuracy and reproducibility of experimental results.

Isotopic Purity of this compound

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope (in this case, ¹³C) at a designated atomic position within a molecule, relative to all other isotopes of that element. For this compound, all four carbon atoms are labeled with ¹³C. High isotopic purity is crucial for minimizing interference from naturally abundant ¹²C and ensuring accurate quantification in tracer studies.

Commercially Available Isotopic Purity

Several commercial suppliers provide high-purity this compound. The isotopic enrichment is typically determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of typical specifications:

| Supplier | Product Name | Isotopic Purity Specification | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | L-Aspartic acid (¹³C₄, 99%) | 99 atom % ¹³C | ≥98% |

| Sigma-Aldrich | L-Aspartic acid-¹³C₄ | 98 atom % ¹³C | ≥95% (CP) |

| MedChemExpress | L-Aspartic acid-¹³C₄ | Not explicitly stated | ≥98% |

Note: Data is compiled from publicly available product information and may vary by lot.

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry is a primary method for determining the isotopic enrichment of labeled compounds.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., deionized water or a compatible buffer) to a known concentration.

-

Prepare a serial dilution to a final concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

-

LC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18) or a HILIC column for polar compounds.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amino acids.

-

Mass Analyzer: Set to a high-resolution mode to resolve the isotopic peaks.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range that includes the unlabeled (M+0) and labeled (M+4) masses of L-Aspartic acid.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the different isotopologues of L-Aspartic acid.

-

Integrate the peak areas for the M+0, M+1, M+2, M+3, and M+4 ions.

-

Correct for the natural abundance of ¹³C in the unlabeled compound and in the reagents.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Intensity(M+4) / Σ(Intensities of all isotopologues)] x 100

-

-

Experimental Protocol for Isotopic Purity Determination by NMR Spectroscopy

Quantitative NMR (qNMR) can also be employed to determine isotopic purity. ¹H NMR can be used to observe the disappearance of signals from protons attached to ¹²C and the appearance of satellite peaks due to coupling with ¹³C.

Methodology:

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., D₂O).

-

-

Instrumentation and Analysis:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).

-

-

Data Analysis:

-

Integrate the signals of the internal standard and the residual proton signals of the this compound.

-

Compare the integrals to determine the concentration of any unlabeled or partially labeled species.

-

For ¹³C NMR, the relative intensities of the signals corresponding to the labeled carbons can be used to confirm enrichment.

-

Stability of this compound

The stability of this compound is a critical factor for its storage and use in experimental settings. Stability studies are designed to evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Known Degradation Pathways of L-Aspartic Acid

L-Aspartic acid is susceptible to degradation, primarily through two pathways:

-

Deamidation and Isomerization: In peptides and proteins, the aspartyl residue can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then hydrolyze to form either L-aspartyl or L-isoaspartyl linkages, as well as their D-enantiomers. While this is more relevant for peptide-bound aspartic acid, the inherent reactivity of the side chain is important to consider.

-

Hydrolysis: Under strongly acidic or basic conditions and elevated temperatures, the peptide bonds (in the case of poly-aspartic acid) or other labile bonds can be hydrolyzed.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Typical Stress Conditions for this compound:

| Condition | Reagent/Parameter | Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | 24-72 hours |

| Base Hydrolysis | 0.1 M to 1 M NaOH | 24-72 hours |

| Oxidation | 3% to 30% H₂O₂ | 24-72 hours |

| Thermal | 60-80 °C (solid state and in solution) | 1-7 days |

| Photostability | Exposure to UV and visible light (ICH Q1B) | As per guidelines |

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.

Methodology:

-

Method Development:

-

Develop a reversed-phase HPLC method with UV detection.

-

Column: C18, 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program should be developed to separate L-Aspartic acid from its potential degradation products.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Forced Degradation Sample Analysis:

-

Subject this compound to the stress conditions outlined in section 2.2.

-

Analyze the stressed samples using the developed HPLC method.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can resolve the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

-

Long-Term Stability and Storage

Recommended Storage Conditions:

-

Solid Form: Store at room temperature, protected from light and moisture. Stable isotopes do not decay radioactively, so the primary concern is chemical stability.[1]

-

In Solution: For long-term storage, it is advisable to prepare solutions fresh. If storage is necessary, filter-sterilize the solution and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in solution will be dependent on the pH and buffer components.

Long-term stability studies, following ICH Q1A guidelines, should be conducted to establish a re-test period for the solid material and to determine the shelf-life of solutions under various storage conditions.[2] This involves analyzing the substance at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) under controlled temperature and humidity.

Conclusion

This compound is a high-purity research tool essential for a variety of scientific applications. Its isotopic purity can be reliably determined using mass spectrometry and NMR spectroscopy. While inherently stable as a solid, its stability in solution is dependent on factors such as pH and temperature. The degradation pathways of aspartic acid are well-understood, and stability-indicating HPLC methods can be developed and validated to monitor its integrity over time. For critical applications, it is recommended to perform appropriate stability testing under conditions that mimic the intended experimental use and storage.

References

An In-depth Technical Guide to the Mass Spectrum of L-Aspartic acid-13C4

This technical guide provides a detailed analysis of the mass spectrum of L-Aspartic acid-13C4, a stable isotope-labeled amino acid crucial for a range of applications in mass spectrometry-based research. Designed for researchers, scientists, and drug development professionals, this document outlines the expected mass spectral data, experimental protocols for its acquisition, and its relevance in metabolic pathways.

Introduction to this compound

This compound is a non-essential amino acid where all four carbon atoms have been replaced with the heavy isotope ¹³C. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry (MS) applications, particularly in metabolomics and proteomics. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in a mass spectrometer.

Chemical Properties:

| Property | Value |

| Chemical Formula | ¹³C₄H₇NO₄ |

| Molecular Weight | 137.07 g/mol [1][2][3] |

| Isotopic Purity | Typically ≥98 atom % ¹³C[3] |

| Appearance | Solid[3][4] |

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its isotopic mass and a series of fragment ions that provide structural information. The exact fragmentation pattern can vary depending on the ionization technique and collision energy used.

2.1. Electrospray Ionization (ESI) Mass Spectrometry

In positive-ion ESI-MS, this compound is expected to be observed primarily as the protonated molecule, [M+H]⁺.

Table 1: Predicted m/z Values for Major Ions of this compound in Positive-Ion ESI-MS

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 138.07 | Protonated molecular ion |

| [M+H-H₂O]⁺ | 120.06 | Loss of a water molecule |

| [M+H-HCOOH]⁺ | 92.06 | Loss of a formic acid molecule (from either carboxyl group) |

| [M+H-H₂O-CO]⁺ | 92.06 | Sequential loss of water and carbon monoxide |

Note: The fragmentation of amino acids can be complex. The predicted fragments are based on common fragmentation pathways for similar molecules. The relative abundance of these ions will depend on the specific instrument conditions.

A common fragmentation pathway for protonated aspartic acid involves the loss of water and the subsequent loss of carbon monoxide. For this compound, this would result in the following fragmentation:

¹³C₄H₈NO₄⁺ (m/z 138.07) → ¹³C₄H₆NO₃⁺ (m/z 120.06) + H₂O ¹³C₄H₆NO₃⁺ (m/z 120.06) → ¹³C₃H₆NO₂⁺ (m/z 92.06) + ¹³CO

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound must first be derivatized to increase its volatility. Common derivatization methods include trimethylsilylation (TMS) and tert-butyldimethylsilylation (TBDMS)[5]. The mass spectrum will, therefore, correspond to the derivatized molecule. The fragmentation of TMS derivatives of amino acids often involves an alpha-cleavage of the aliphatic carbon[6].

Experimental Protocols

The following are generalized protocols for the analysis of this compound by LC-MS/MS and GC-MS. Instrument parameters should be optimized for the specific application.

3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the direct analysis of this compound in biological matrices.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or other biological fluid, add 400 µL of cold methanol containing the this compound internal standard.

-

Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for injection (e.g., 100 µL of the initial mobile phase).

LC-MS/MS Parameters:

-

LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like amino acids.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate is typically used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. A potential MRM transition for this compound, extrapolated from deuterated aspartic acid, could be m/z 138.1 → 92.1[7]. This transition corresponds to the fragmentation of the precursor ion to a characteristic product ion.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the analyte.

Derivatization (Trimethylsilylation):

-

Drying: The sample extract must be completely dry.

-

Reagent Addition: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubation: Incubate the mixture at 60°C for 30 minutes.

GC-MS Parameters:

-

GC Column: A non-polar column, such as a DB-5ms, is typically used.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) is used to separate the analytes.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Visualization of Relevant Pathways

L-Aspartic acid is a central metabolite involved in numerous biochemical pathways. The use of this compound as a tracer can help elucidate the flux through these pathways.

Caption: A typical experimental workflow for the analysis of this compound.

Aspartate plays a crucial role in the synthesis of several other amino acids.[8][9][10] It is also a key component of the malate-aspartate shuttle and the urea cycle.[9][10]

References

- 1. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]

- 2. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-1 [isotope.com]

- 3. This compound 98 atom % 13C, 95% (CP) | 55443-54-4 [sigmaaldrich.com]

- 4. L -Aspartic acid-13C4,15N 13C 98atom , 15N 98atom , 95 CP 202468-27-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]

- 10. Aspartic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to L-Aspartic Acid-¹³C₄: From Supplier to Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on L-Aspartic acid-¹³C₄, a stable isotope-labeled amino acid crucial for metabolic research. This document details supplier and catalog information, in-depth experimental protocols for its use in metabolic flux analysis (MFA), and visual representations of key metabolic pathways and experimental workflows.

Supplier and Catalog Information

For researchers sourcing L-Aspartic acid-¹³C₄, several reputable suppliers offer this compound with varying specifications. The following table summarizes key information to aid in procurement.

| Supplier | Catalog Number | Isotopic Purity | Chemical Formula | CAS Number |

| Cambridge Isotope Laboratories, Inc. | CLM-1801-H | 99% | HOO¹³C¹³CH₂¹³CH(NH₂)¹³COOH | 55443-54-4 |

| CNLM-544-H | 99% (¹³C₄), 99% (¹⁵N) | HOO¹³C¹³CH₂¹³CH(¹⁵NH₂)¹³COOH | 202468-27-7 | |

| CDNLM-6803-PK | 97-99% (¹³C₄), 97% (D₃), 97% (¹⁵N) | HOO¹³C¹³CD₂¹³CD(¹⁵NH₂)¹³COOH | 1217475-13-2 | |

| Sigma-Aldrich (Merck) | 55443-54-4 | 98 atom % ¹³C | HO₂¹³C¹³CH₂¹³CH(NH₂)¹³CO₂H | 55443-54-4 |

| 607835 | 98 atom % ¹³C, 98 atom % ¹⁵N | HO₂¹³C¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H | 202468-27-7 | |

| Simson Pharma Limited | Not Specified | Not Specified | 55443-54-4 | |

| MuseChem (via Biocompare) | Not Specified | Not Specified | Not Specified | |

| Alfa Chemistry | Not Specified | Not Specified | 55443-54-4 | |

| MedchemExpress | HY-112396S | Not Specified | C₄H₇NO₄ | 55443-54-4 |

Core Applications in Metabolic Research

L-Aspartic acid-¹³C₄ is a powerful tool for tracing the metabolic fate of aspartate in central carbon metabolism. Its primary applications include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways, particularly the Krebs cycle (TCA cycle) and related anaplerotic and cataplerotic reactions.[1][2][3]

-

Stable Isotope Tracing Studies: Used as a tracer to understand the contribution of aspartate to the synthesis of other biomolecules, such as other amino acids, purines, and pyrimidines.[4][5]

-

Internal Standard: Employed as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the accurate measurement of unlabeled L-aspartic acid.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for utilizing L-Aspartic acid-¹³C₄ in stable isotope tracing experiments coupled with mass spectrometry or NMR analysis.

Cell Culture and Isotope Labeling Protocol

This protocol outlines the general procedure for labeling cultured mammalian cells with L-Aspartic acid-¹³C₄.

Materials:

-

Mammalian cell line of interest

-

Base cell culture medium deficient in L-aspartic acid (custom formulation may be required)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids

-

L-Aspartic acid-¹³C₄

-

Complete growth medium (for pre-culture)

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Pre-culture: Culture cells in their standard complete growth medium to the desired confluence (typically 70-80%).

-

Preparation of Labeling Medium:

-

Prepare the base medium lacking L-aspartic acid.

-

Supplement the base medium with dFBS to the desired final concentration (e.g., 10%).

-

Dissolve L-Aspartic acid-¹³C₄ in the medium to the desired final concentration. The optimal concentration should be determined empirically but is often in the physiological range of L-aspartic acid.

-

Sterile-filter the complete labeling medium using a 0.22 µm filter.[6]

-

-

Cell Seeding and Labeling:

-

Wash the cells once with sterile PBS to remove residual complete medium.

-

Seed the cells into new culture plates or flasks with the prepared L-Aspartic acid-¹³C₄ labeling medium.

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled aspartate. The incubation time should be sufficient to reach isotopic steady-state, which can be determined by performing a time-course experiment (e.g., collecting samples at 6, 12, 24, and 48 hours).[7]

-

-

Metabolite Extraction:

-

At the end of the labeling period, rapidly wash the cells with ice-cold PBS to quench metabolic activity.

-

Extract intracellular metabolites using a cold solvent, such as 80% methanol or a mixture of methanol, acetonitrile, and water.

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

The metabolite extract is now ready for analysis by mass spectrometry or NMR.

-

Mass Spectrometry (MS) Analysis Protocol

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites from L-Aspartic acid-¹³C₄ tracing experiments using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (e.g., UPLC or HPLC).

Procedure:

-

Chromatographic Separation:

-

Separate the extracted metabolites using a suitable chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the metabolites of interest.

-

-

Mass Spectrometry Detection:

-

Analyze the eluting metabolites using the mass spectrometer in either positive or negative ionization mode, depending on the target analytes.

-

Acquire data in full scan mode to detect all ions within a specified mass range.

-

To aid in identification, fragmentation data can be acquired using data-dependent or data-independent acquisition methods.

-

-

Data Analysis:

-

Identify the mass isotopologues of aspartate and its downstream metabolites based on their accurate mass and retention time.

-

Correct the raw isotopologue distribution data for the natural abundance of ¹³C.[1]

-

Calculate the fractional contribution of L-Aspartic acid-¹³C₄ to the metabolite pools.

-

Utilize metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic fluxes based on the isotopologue distribution data.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes a general approach for analyzing ¹³C-labeled metabolites using NMR spectroscopy.

Instrumentation:

-

High-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Procedure:

-

Sample Preparation:

-

Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

-

NMR Data Acquisition:

-

Data Analysis:

-

Assign the resonances in the NMR spectra to specific metabolites using databases (e.g., HMDB) and comparison to standards.

-

Quantify the relative abundance of ¹³C at specific atomic positions within the metabolites by integrating the corresponding signals in the ¹³C or ¹H-¹³C correlated spectra.[10]

-

This positional information is highly valuable for resolving complex metabolic pathways in MFA.[10]

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of L-Aspartic acid-¹³C₄.

Caption: Entry of ¹³C from L-Aspartic acid-¹³C₄ into the Krebs Cycle.

Caption: General workflow for a stable isotope tracing experiment.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to ¹³C Labeled L-Aspartic Acid: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of ¹³C labeled L-Aspartic acid. L-Aspartic acid is a non-essential amino acid central to numerous metabolic processes. The incorporation of the stable isotope carbon-13 (¹³C) makes it an invaluable tool for a wide range of research applications, including metabolic flux analysis, biomolecular NMR, and as an internal standard in mass spectrometry. This document summarizes key quantitative data, outlines primary experimental applications, and presents relevant metabolic pathways and experimental workflows through structured diagrams, serving as a comprehensive resource for professionals in life sciences and drug development.

Introduction

L-Aspartic acid is a proteinogenic amino acid that plays a critical role in the biosynthesis of proteins, the urea cycle, gluconeogenesis, and as a precursor to other amino acids and nucleotides.[1][2][3][4] Stable isotope labeling, particularly with carbon-13, provides a non-radioactive method to trace the metabolic fate of L-Aspartic acid and molecules derived from it. ¹³C labeled L-Aspartic acid allows for precise quantification and structural analysis in complex biological systems, making it indispensable for metabolomics, proteomics, and drug discovery.[5][6][7] Commercially available variants include labeling at specific carbon positions (e.g., L-Aspartic acid-1-¹³C, L-Aspartic acid-4-¹³C) or uniform labeling across all four carbons (L-Aspartic acid-¹³C₄), often in combination with ¹⁵N labeling for enhanced analytical power.[7][8][9]

Physical and Chemical Properties

¹³C labeled L-Aspartic acid is typically supplied as a white to off-white solid or crystalline powder.[10][11][12] Its physical properties are largely similar to its unlabeled counterpart, with variations in molecular weight depending on the number and position of the ¹³C isotopes.

Data Presentation: Quantitative Properties

The key physical and chemical data for various common isotopologues of L-Aspartic acid are summarized in the tables below.

Table 1: Physical and Chemical Properties of L-Aspartic Acid Isotopologues

| Property | L-Aspartic acid-1-¹³C | L-Aspartic acid-¹³C₄ | L-Aspartic acid-¹³C₄, ¹⁵N | Unlabeled L-Aspartic acid |

|---|---|---|---|---|

| Molecular Formula | C₃¹³CH₇NO₄[10] | ¹³C₄H₇NO₄[11][13] | ¹³C₄H₇¹⁵NO₄ | C₄H₇NO₄[14][15] |

| Molecular Weight ( g/mol ) | 134.10[10] | 137.07[11][13] | 138.07[7][9][16] | 133.10[14][15] |

| Melting Point (°C) | >300 (decomposes)[8] | >300 (decomposes) | >300 (decomposes)[9] | 270 to >300 (decomposes)[17] |

| Optical Rotation | [α]25/D +25.0°, c=2 in 5M HCl[8] | Not specified | [α]25/D +25.0°, c=2 in 5M HCl[9] | [α]20/D +25.0°, c=1.97 in 6N HCl[14] |

| Appearance | White to off-white solid[10] | White to off-white solid[11] | Solid[9] | White crystalline powder[12] |

Table 2: Solubility Data for L-Aspartic Acid

| Solvent | Concentration | Conditions | Reference(s) |

|---|---|---|---|

| Water | 2 mg/mL | Requires sonication and heating to 60°C | [10][16] |

| Water | 4 g/L (4 mg/mL) | Not specified | [18] |

| Water | 5.39 g/L (5.39 mg/mL) | 25°C | [14] |

| 1 M NaOH | 100 mg/mL | Requires sonication and pH adjustment to 12 | [16] |

| DMSO | 1 mg/mL | Requires sonication and heating to 80°C |[16] |

Table 3: Isotopic Purity of Commercial ¹³C L-Aspartic Acid

| Isotopologue | Typical Isotopic Purity (atom % ¹³C) | Reference(s) |

|---|---|---|

| L-Aspartic acid-1-¹³C | 99% | [8] |

| L-Aspartic acid-4-¹³C | 99% | |

| L-Aspartic acid-¹³C₄ | 97-99% | [5] |

| L-Aspartic acid-¹³C₄, ¹⁵N | 98-99% |[7][9] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a primary technique for confirming the position and extent of isotopic labeling. In the ¹³C NMR spectrum of unlabeled L-Aspartic acid, the signal for the C1 carboxyl carbon appears at approximately 179.21 ppm.[19] This chemical shift is sensitive to the molecular environment, such as coordination with metal ions.[19] For researchers conducting biomolecular NMR studies, incorporating ¹³C labeled aspartic acid into proteins allows for the probing of structure, dynamics, and binding interactions at specific sites.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the labeled molecule and its fragments, confirming its isotopic enrichment. ¹³C labeled L-Aspartic acid serves as an ideal internal standard for quantitative analysis by GC-MS or LC-MS, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[10][11][16] In metabolic studies, analyzing the mass shifts in fragments of derivatized aspartic acid allows for positional enrichment analysis, providing detailed insights into the activity of specific metabolic pathways.[20]

Key Applications and Experimental Methodologies

Metabolic Flux Analysis (MFA)

Principle: Metabolic Flux Analysis (MFA) uses stable isotope tracers to quantify the rates (fluxes) of metabolic reactions within a biological system. When cells are cultured with ¹³C L-Aspartic acid, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using MS, researchers can deduce the active pathways and calculate the corresponding fluxes. This is particularly useful for studying the central carbon metabolism, including the TCA cycle and amino acid biosynthesis.[10][20]

Experimental Protocol Outline:

-

Cell Culture: Cells or microorganisms are grown in a defined medium containing a known concentration of ¹³C labeled L-Aspartic acid.

-

Metabolite Quenching and Extraction: Metabolism is rapidly halted (quenched), and intracellular metabolites are extracted from the cells.

-

Sample Analysis: The extracted metabolites are typically derivatized to improve their volatility and stability for GC-MS analysis, or analyzed directly by LC-MS.

-

Data Analysis: The resulting mass spectra reveal the distribution of mass isotopomers for key metabolites.

-

Flux Calculation: This distribution data is input into a metabolic model to calculate the intracellular reaction rates.

References

- 1. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aspartic acid - Wikipedia [en.wikipedia.org]

- 3. ymdb.ca [ymdb.ca]

- 4. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]

- 5. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]

- 7. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]

- 8. L-Aspartic acid-1-13C 99 atom % 13C | 81201-97-0 [sigmaaldrich.com]

- 9. L-Aspartic acid-13C4,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | 202468-27-7 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound | C4H7NO4 | CID 155889837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (+-)-Aspartic Acid | C4H7NO4 | CID 424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for L-Aspartic Acid-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for L-Aspartic acid-¹³C₄. Understanding this document is crucial for ensuring the quality and reliability of this isotopically labeled compound in research and development applications, such as metabolic flux analysis, as a tracer, or as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

Overview of L-Aspartic Acid-¹³C₄

L-Aspartic acid-¹³C₄ is a stable isotope-labeled version of the non-essential amino acid L-Aspartic acid. In this molecule, the four carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling allows the molecule to be distinguished from its naturally abundant counterpart by mass spectrometry and NMR spectroscopy, making it an invaluable tool in various scientific disciplines.

Molecular Information:

-

Chemical Formula: ¹³C₄H₇NO₄[3]

-

Structure:

Molecular structure of L-Aspartic acid-¹³C₄.

Quantitative Data from the Certificate of Analysis

A typical CoA for L-Aspartic acid-¹³C₄ will provide several key quantitative metrics to define its purity and isotopic enrichment. These are summarized below.

| Parameter | Typical Specification | Description |

| Isotopic Purity | ≥ 98 atom % ¹³C | The percentage of carbon atoms in the molecule that are the ¹³C isotope. This is a critical measure of the labeling efficiency. |

| Chemical Purity | ≥ 95% | The percentage of the material that is L-Aspartic acid-¹³C₄, exclusive of any chemical (non-isotopic) impurities. |

| Enantiomeric Excess (e.e.) | ≥ 98% L-isomer | The measure of the stereochemical purity, indicating the excess of the L-enantiomer over the D-enantiomer. |

| Appearance | White to off-white solid | A qualitative description of the physical state and color of the compound. |

| Solubility | Soluble in water | Information on the solvents in which the compound can be dissolved. |

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. The following sections detail the methodologies commonly employed.

NMR spectroscopy is a powerful technique for determining the isotopic enrichment of a compound.[5] For L-Aspartic acid-¹³C₄, both ¹H and ¹³C NMR are utilized. The low natural abundance of ¹³C (about 1.1%) means that in an unlabeled sample, the probability of two adjacent ¹³C atoms is very low.[6] In a highly ¹³C-labeled compound, the ¹³C-¹³C couplings are readily observed.

Methodology:

-

Sample Preparation: A precise amount of the L-Aspartic acid-¹³C₄ is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: ¹³C NMR spectra are acquired. Due to the low sensitivity of the ¹³C nucleus, a greater number of scans are typically required compared to ¹H NMR.[7]

-

Data Analysis: The isotopic purity is calculated by comparing the integrated area of the signals corresponding to the ¹³C-labeled molecule with any residual signals from the unlabeled or partially labeled species.

Workflow for Isotopic Purity Determination by NMR.

HPLC is a widely used technique for separating and quantifying the components of a mixture.[8][9][] For amino acids, which often lack a strong UV chromophore, derivatization is commonly employed to enhance detection.[]

Methodology:

-

Sample Preparation: A known concentration of L-Aspartic acid-¹³C₄ is prepared in a suitable solvent.

-

Derivatization (Pre-column): The sample is reacted with a derivatizing agent, such as o-phthalaldehyde (OPA), to form a fluorescent product.[11]

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to separate the analyte from any impurities.[11]

-

Detection: A fluorescence or UV detector is used to monitor the column effluent.

-

Quantification: The chemical purity is determined by calculating the area percentage of the main peak corresponding to the derivatized L-Aspartic acid-¹³C₄ relative to the total area of all peaks in the chromatogram.

Ensuring the stereochemical integrity of L-Aspartic acid-¹³C₄ is critical, as the D-enantiomer can have different biological activities. Chiral HPLC or Gas Chromatography (GC) are the methods of choice for this analysis.[12]

Methodology:

-

Sample Preparation and Derivatization: The sample is derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, the underivatized amino acid can be separated on a chiral stationary phase.

-

Chromatographic Separation: The sample is injected into an HPLC or GC system equipped with a chiral column. The mobile or carrier gas phase is optimized to achieve baseline separation of the L- and D-enantiomers.

-

Detection: A suitable detector (e.g., UV for HPLC, FID for GC) is used.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area L - Area D) / (Area L + Area D) ] x 100.

L-Aspartic Acid in Metabolic Pathways

L-Aspartic acid is a key metabolite involved in several fundamental biochemical pathways.[13] Its labeled form is instrumental in tracing the flow of carbon and nitrogen through these networks.

Key Roles of L-Aspartic Acid:

-

Urea Cycle: Aspartate donates the second nitrogen atom for the formation of urea.[13][14]

-

Gluconeogenesis: The carbon skeleton of aspartate can be converted to oxaloacetate, a precursor for glucose synthesis.[13][15]

-

Amino Acid Synthesis: Aspartate is a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine.[14][16]

-

Purine and Pyrimidine Synthesis: It contributes to the formation of the backbone of these essential components of DNA and RNA.[13]

Key Metabolic Pathways Involving L-Aspartic Acid.

Conclusion

The Certificate of Analysis for L-Aspartic acid-¹³C₄ is a critical document that assures the identity, purity, and isotopic enrichment of the material. A thorough understanding of the data presented and the analytical methods used to generate it is essential for researchers to have confidence in their experimental results. This guide provides the foundational knowledge for interpreting a CoA and appreciating the role of this important labeled compound in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-1 [isotope.com]

- 4. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]

- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 11. agilent.com [agilent.com]

- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for L-Aspartic acid (HMDB0000191) [hmdb.ca]

- 14. Aspartic acid - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. ymdb.ca [ymdb.ca]

An In-depth Technical Guide to the Safety and Handling of L-Aspartic acid-13C4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for L-Aspartic acid-13C4, a stable isotope-labeled amino acid crucial for metabolic research. The following sections detail the associated hazards, proper handling procedures, emergency protocols, and its application in metabolic pathway analysis.

Section 1: Chemical and Physical Properties

This compound is a non-radioactive, isotopically labeled form of the endogenous amino acid L-aspartic acid. It is a white, crystalline solid that is odorless and slightly soluble in water.[1][2] Its stable isotope enrichment allows it to be used as a tracer in metabolic studies without the risks associated with radioactive isotopes.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | ¹³C₄H₇NO₄ | [3] |

| Molecular Weight | ~137.07 g/mol | [4][5] |

| Appearance | White, crystalline solid/powder | [1][2][3] |

| Odor | Odorless | [1][2] |

| Melting Point | > 300 °C (decomposes) | [3] |

| Solubility | Slightly soluble in water | [1][6] |

| Storage Temperature | Room temperature, away from light and moisture | [5][7] |

Section 2: Hazard Identification and Safety Precautions

This compound is generally considered non-hazardous.[2][8][9] However, as with all laboratory chemicals, prudent safety practices should be observed.[2]

Potential Health Effects:

-

Inhalation: May cause mild irritation to the respiratory tract.[3][4] Symptoms can include coughing and a sore throat.[4]

-

Skin Contact: May cause slight skin irritation upon prolonged or repeated contact.[3]

-

Eye Contact: May cause eye irritation, leading to redness and pain.[3][4]

-

Ingestion: May be harmful if swallowed in large quantities.[3]

Hazard Classifications:

-

GHS Classification: Not a hazardous substance or mixture.[9]

-

NFPA Rating: Health hazard: 0, Fire: 0, Reactivity Hazard: 0.[3]

-

HMIS Classification: Health hazard: 1, Flammability: 0, Physical hazards: 0.[3]

Section 3: Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[10][11]

-

Ventilation: Use in a well-ventilated area. If dust formation is likely, provide appropriate exhaust ventilation or use a dust mask (type N95 or P1).[3][4][11]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2][8][9]

-

Dust Control: Avoid generating dust. Finely dispersed particles can form explosive mixtures in the air.[4]

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][8] Keep away from moisture and direct light.[5][7]

-

Incompatibilities: Store separately from strong oxidizing agents.[1][4][6][8]

Section 4: Emergency Procedures

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][8]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water.[3][8]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][8]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Give one or two glasses of water to drink and consult a physician.[3][4][8]

Fire-Fighting Measures:

-

Flammability: this compound is a non-flammable, non-combustible solid.[3][8]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: Under fire conditions, it may decompose to produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[1][3][4]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust.[3]

-

Containment and Cleaning: Sweep up the spilled substance and place it in a sealed container for disposal.[4][8] If appropriate, moisten the material first to prevent dusting.[4] Wash the spill site after material pickup is complete.[8]

-

Environmental Precautions: Do not let the product enter drains.[3]

Section 5: Experimental Protocols and Applications

This compound is a valuable tracer for studying metabolic pathways, particularly central carbon metabolism and the tricarboxylic acid (TCA) cycle.[10][11] When introduced into a biological system, the 13C-labeled carbon atoms are incorporated into downstream metabolites, allowing for the elucidation of metabolic fluxes.

Generic Experimental Protocol for a ¹³C Tracer Study:

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing this compound at a known concentration.

-

Incubate the cells for a specified time course to allow for the uptake and metabolism of the labeled aspartate.

-

-

Metabolite Extraction:

-

After incubation, rapidly quench the metabolic activity by placing the culture plates on dry ice and aspirating the medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites if necessary for the analytical method.

-

Reconstitute the sample in a suitable solvent for analysis.

-

Analyze the sample using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of the metabolites.[8]

-

-

Data Analysis:

-

Correct the raw data for natural isotope abundances.

-

Calculate the fractional enrichment of ¹³C in the metabolites of interest.

-

Use the labeling patterns to infer the relative activities of different metabolic pathways.

-

Section 6: Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of this compound in Central Carbon Metabolism

The following diagram illustrates how this compound can be used to trace carbon flow through the TCA cycle. L-Aspartate is readily converted to oxaloacetate, a key intermediate in the cycle.

Caption: this compound enters the TCA cycle via conversion to Oxaloacetate-13C4.

Experimental Workflow for a ¹³C Tracer Study

The following diagram outlines the key steps in a typical metabolomics experiment using this compound.

Caption: A typical workflow for a stable isotope tracer experiment.

References

- 1. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]

- 5. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 8. N-acetyl-L-((13)C4)aspartic Acid|13C4 Labeled [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic acid-13C4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Aspartic acid-13C4, a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document details its physicochemical properties, outlines its primary applications, and provides representative experimental protocols for its use.

Core Physicochemical Data

This compound is a non-radioactive, stable isotope-labeled version of the non-essential amino acid L-Aspartic acid. In this molecule, the four carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic enrichment allows for its differentiation from its naturally abundant counterpart in mass spectrometry and NMR spectroscopy, making it an invaluable tool for tracing metabolic pathways and for quantitative analysis.

Quantitative data for this compound and its commonly used doubly labeled counterpart, L-Aspartic acid-¹³C₄,¹⁵N, are summarized below for easy comparison. The inclusion of a ¹⁵N label on the amino group provides an additional mass shift, which can be advantageous in certain experimental designs.

| Property | This compound | L-Aspartic acid-¹³C₄,¹⁵N | L-Aspartic acid (Unlabeled) |

| Chemical Formula | ¹³C₄H₇NO₄ | ¹³C₄H₇¹⁵NO₄ | C₄H₇NO₄ |

| Molecular Weight | 137.07 g/mol [1] | 138.07 g/mol [2] | 133.10 g/mol |

| Mass Shift from Unlabeled | +4 Da | +5 Da | N/A |

| CAS Number (Labeled) | 55443-54-4[1] | 202468-27-7[2] | 56-84-8[1][2] |

| Typical Isotopic Purity | ≥98% | ≥98% | N/A |

Key Applications in Research

The primary utility of this compound lies in its application as a tracer in metabolic studies and as an internal standard for precise quantification.

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, this compound can be introduced into cell cultures or in vivo models to track the metabolic fate of aspartate. Aspartate is a critical node in metabolism, contributing to nucleotide synthesis, the urea cycle, and serving as a precursor for other amino acids.[3][4] By measuring the incorporation of ¹³C into downstream metabolites, researchers can quantify the flux through these interconnected pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark, and aspartate has been identified as a potentially limiting metabolite for proliferation in hypoxic tumor environments.[3][5]

-

Quantitative Proteomics (SILAC): While less common than labeled arginine or lysine, labeled aspartic acid can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This metabolic labeling technique allows for the accurate relative quantification of proteins between different cell populations by mass spectrometry.

-

Internal Standard for Mass Spectrometry: this compound serves as an ideal internal standard for the quantification of endogenous L-Aspartic acid in biological samples like plasma, tissues, and cell extracts.[1] Because it co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, it can correct for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements by LC-MS/MS.[6][7]

Experimental Protocols

Quantification of L-Aspartic Acid in Plasma using this compound as an Internal Standard

This protocol provides a representative workflow for the targeted quantification of L-Aspartic acid in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Materials and Reagents:

-

L-Aspartic acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Plasma samples

-

Protein precipitation agent (e.g., sulfosalicylic acid or cold acetonitrile)

b. Sample Preparation:

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Spike Internal Standard: Add a known concentration of this compound working solution to a small volume (e.g., 10 µL) of each plasma sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile). Vortex vigorously for 1 minute.

-

Centrifugation: Incubate at 4°C for 20 minutes to allow for complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube or a 96-well plate.

-

Dilution (if necessary): Dilute the supernatant with the initial mobile phase if required for analysis.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

c. LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column suitable for polar analytes.[6]

-

Mobile Phase A: Aqueous solution with an additive (e.g., 100 mM ammonium formate).[6]

-

Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).

-

Gradient: A gradient from high organic to high aqueous content.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Aspartic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the corresponding shifted transition (precursor m/z + 4) to its product ion.

-

-

d. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (L-Aspartic acid / this compound) against the concentration of the calibrators.

-

Calculate the concentration of L-Aspartic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stable Isotope Tracing of Aspartate Metabolism in Cell Culture

This protocol outlines a general procedure for tracing the metabolic fate of this compound in cultured cells.

a. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).

-

Replace the medium with a labeling medium, which is identical to the standard medium but contains this compound in place of unlabeled L-Aspartic acid.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled aspartate. The time required to reach isotopic steady state should be determined empirically.

b. Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold saline to remove any remaining extracellular label.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture dish.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

c. LC-MS Analysis:

-

Analyze the metabolite extracts using high-resolution LC-MS or LC-MS/MS.

-

Acquire data in full scan mode to identify all labeled species or in a targeted manner to quantify specific downstream metabolites of aspartate (e.g., other amino acids, nucleotides, TCA cycle intermediates).

d. Data Analysis:

-

Identify and quantify the mass isotopologues of aspartate and its downstream metabolites.

-

Calculate the fractional enrichment of ¹³C in each metabolite pool over time.

-

Use metabolic flux analysis software to model the data and calculate the rates of metabolic reactions.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for quantifying L-Aspartic acid using this compound as an internal standard.

Caption: Metabolic fate of L-Aspartate as a central node in cellular metabolism.

References

- 1. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]

- 2. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]

- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of L-Aspartic Acid-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Aspartic acid-¹³C₄, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS). While the "discovery" of this specific isotopologue is not pinpointed to a singular event, its development is a direct result of the growing need for highly enriched, stable isotope-labeled compounds in biomedical and pharmaceutical research.

Chemical and Physical Properties

L-Aspartic acid-¹³C₄ is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the incorporation of four ¹³C atoms. This mass difference allows for its differentiation and quantification in complex biological matrices.

| Property | Value | Reference |

| Molecular Formula | ¹³C₄H₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 137.07 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 55443-54-4 | --INVALID-LINK-- |

| Appearance | White crystalline solid | [Generic chemical properties] |

| Isotopic Purity | ≥ 99 atom % ¹³C | --INVALID-LINK-- |

| Chemical Purity | ≥ 98% | --INVALID-LINK-- |

Synthesis of L-Aspartic Acid-¹³C₄

The synthesis of L-Aspartic acid-¹³C₄ can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages in terms of stereoselectivity, yield, and scalability.

Chemical Synthesis

A stereoselective chemical synthesis of L-Aspartic acid labeled with ¹³C has been reported, providing a foundational method that can be adapted for the production of the fully labeled ¹³C₄ isotopologue. The following protocol is an adaptation of the synthesis of L-[3,4-¹³C₂]aspartic acid. This proposed pathway starts from a readily available, isotopically labeled precursor.

Experimental Protocol: Proposed Chemical Synthesis of L-Aspartic Acid-¹³C₄

This protocol is based on the work of Lodwig and Unkefer (1992) for the synthesis of di-labeled L-aspartic acid and is adapted for the synthesis of the tetra-labeled compound.

-

Starting Material: The synthesis would ideally start from a fully ¹³C-labeled four-carbon precursor, such as [U-¹³C₄]maleic anhydride or [U-¹³C₄]fumaric acid.

-

Amination: A key step would involve the stereoselective amination of the double bond of the ¹³C₄-labeled fumarate derivative. This can be achieved using various chemical methods, including the use of a chiral auxiliary to direct the stereochemistry of the newly formed stereocenter.

-

Hydrolysis and Deprotection: Following the amination step, any protecting groups used during the synthesis are removed, typically through acid or base hydrolysis, to yield the final L-Aspartic acid-¹³C₄.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or recrystallization to achieve high chemical and isotopic purity.

Logical Workflow for Proposed Chemical Synthesis

Enzymatic Synthesis

Enzymatic synthesis is a highly efficient and stereospecific method for producing L-amino acids. The industrial production of unlabeled L-aspartic acid predominantly utilizes the enzyme L-aspartate ammonia-lyase (aspartase), which catalyzes the addition of ammonia to fumaric acid. A similar approach can be employed for the synthesis of L-Aspartic acid-¹³C₄ using a fully ¹³C-labeled substrate.

Experimental Protocol: Enzymatic Synthesis of L-Aspartic Acid-¹³C₄

-

Substrate Preparation: A solution of [U-¹³C₄]fumaric acid is prepared in a suitable buffer (e.g., Tris-HCl) and the pH is adjusted to the optimal range for the enzyme (typically around 8.5).

-

Enzyme Reaction: Immobilized or whole-cell L-aspartate ammonia-lyase is added to the substrate solution containing a source of ammonia (e.g., ammonium chloride). The reaction mixture is incubated at the optimal temperature for the enzyme (around 37°C) with gentle agitation.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to determine the consumption of the fumarate precursor and the formation of the aspartate product.

-

Product Isolation and Purification: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The L-Aspartic acid-¹³C₄ is then isolated from the reaction mixture, often by crystallization through pH adjustment to its isoelectric point (around pH 2.8), followed by washing and drying.

Signaling Pathway for Enzymatic Synthesis

Quantitative Data Summary

The following table summarizes the typical quantitative data for commercially available L-Aspartic acid-¹³C₄.

| Parameter | Value | Source |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Cambridge Isotope Laboratories |

| Chemical Purity | > 98% | MedChemExpress, Cambridge Isotope Laboratories |

| Stereochemical Purity | L-enantiomer | Implied by product name and intended use |

Applications in Research and Drug Development

L-Aspartic acid-¹³C₄ is a valuable tool for researchers in various fields:

-

Metabolic Flux Analysis: It is used as a tracer to study the flow of carbon through metabolic pathways, providing insights into cellular metabolism in both normal and disease states.

-

Quantitative Proteomics: As a component of stable isotope labeling with amino acids in cell culture (SILAC), it enables the accurate quantification of protein expression levels.

-

Pharmacokinetic Studies: It can be incorporated into drug molecules to trace their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

NMR and Mass Spectrometry Internal Standard: Due to its distinct mass, it serves as an ideal internal standard for the accurate quantification of unlabeled L-aspartic acid in biological samples.[1]

Conclusion

The synthesis of L-Aspartic acid-¹³C₄, while not attributed to a single "discovery" event, represents a significant advancement in the field of stable isotope chemistry. The availability of this and other isotopically labeled compounds has been instrumental in advancing our understanding of complex biological systems. Both chemical and enzymatic methods provide viable routes to its production, with the enzymatic approach generally favored for its high stereoselectivity and efficiency. The continued use of L-Aspartic acid-¹³C₄ in research and drug development is expected to contribute to new discoveries and therapeutic innovations.

References

Methodological & Application

Application Notes and Protocols for L-Aspartic acid-13C4 in Metabolic Pathway Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction